molecular formula C28H48O2 B14788411 (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol

Cat. No.: B14788411
M. Wt: 416.7 g/mol
InChI Key: WGVKWNUPNGFDFJ-CBIUGAAKSA-N
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Description

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol: is a naturally occurring compound known for its potent antioxidant properties. It is a form of vitamin E, which is essential for various physiological functions in the human body. This compound is widely studied for its role in protecting cells from oxidative damage and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol typically involves the condensation of trimethylhydroquinone with isophytol. The reaction is carried out in the presence of a catalyst such as methane trisulphonate under an argon atmosphere. The mixture is heated to reflux temperature, and the reaction proceeds with the addition of isophytol at a controlled rate. The product is then purified through distillation and separation techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding hydroquinone form under specific conditions.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted chroman-6-ol derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol is used as a model compound in studies of antioxidant mechanisms and free radical scavenging. Its stability and reactivity make it an ideal candidate for exploring new synthetic pathways and reaction mechanisms.

Biology: In biological research, this compound is studied for its role in protecting cellular components from oxidative stress. It is used in experiments to understand the effects of antioxidants on cell viability, DNA integrity, and protein function.

Medicine: The compound is investigated for its potential therapeutic applications in treating conditions associated with oxidative damage, such as cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Its ability to modulate immune responses and reduce inflammation is also of significant interest.

Industry: In the industrial sector, this compound is used as an additive in food and cosmetic products to enhance shelf life and protect against oxidative degradation. It is also employed in the formulation of dietary supplements and pharmaceuticals.

Mechanism of Action

The primary mechanism by which (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol exerts its effects is through its antioxidant activity. It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cellular components. The compound targets lipid peroxidation pathways, protecting cell membranes from oxidative stress. Additionally, it modulates signaling pathways involved in inflammation and immune responses, contributing to its therapeutic potential.

Comparison with Similar Compounds

    (2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol: Another form of vitamin E with similar antioxidant properties.

    (2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol acetate: An esterified form of vitamin E used in various applications.

Uniqueness: (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol is unique due to its specific molecular structure, which enhances its antioxidant capacity and stability. Its ability to interact with lipid membranes and modulate signaling pathways distinguishes it from other similar compounds. The presence of additional methyl groups in its structure may also contribute to its enhanced biological activity and therapeutic potential.

Properties

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21?,22?,28-/m1/s1

InChI Key

WGVKWNUPNGFDFJ-CBIUGAAKSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O

Origin of Product

United States

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